molecular formula C30H42O7 B1166004 desamido-neuropeptide Y CAS No. 101994-11-0

desamido-neuropeptide Y

カタログ番号: B1166004
CAS番号: 101994-11-0
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neuropeptide Y (NPY) is a 36-amino acid peptide involved in critical physiological processes, including appetite regulation, stress responses, and cardiovascular function . Desamido-neuropeptide Y (desamido-NPY) is a modified form of NPY characterized by the removal of an amide group, typically from the C-terminal tyrosine residue. This post-translational modification alters its receptor-binding affinity and functional properties . Unlike native NPY, which exhibits high affinity for Y1, Y2, Y4, and Y5 receptors, desamido-NPY demonstrates reduced potency at certain subtypes, particularly Y1, due to the loss of the amidated C-terminus—a structural feature critical for receptor activation .

特性

CAS番号

101994-11-0

分子式

C30H42O7

同義語

desamido-neuropeptide Y

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Receptor Affinity

Desamido-NPY is one of several NPY analogues engineered to probe receptor subtype specificity. Key structural analogues include:

Compound Modification Receptor Affinity (Key Findings) Reference
Native NPY Full-length, amidated C-terminus High affinity for Y1, Y2, Y4, Y5 receptors (EC₅₀: Y1 = 0.3 nM; Y2 = 0.2 nM)
Desamido-NPY C-terminal deamidation Reduced Y1 affinity (EC₅₀: >100 nM); retains partial Y2/Y5 activity
[A13]-pNPY Alanine substitution at position 13 Selective Y2 agonism (Y2 EC₅₀ = 1.2 nM; Y1/Y5 EC₅₀ >1000 nM)
[A27]-pNPY Alanine substitution at position 27 Y2 selectivity (IC₅₀ = 5 nM for Y2 vs. >1000 nM for Y1/Y5)
NPY(22-36) Truncated C-terminal fragment Binds Y2 receptors with moderate affinity (IC₅₀ = 50 nM); inactive at Y1/Y5
Peptide YY (PYY) Structural homology to NPY (68% identity) High Y2/Y5 affinity; weak Y1 activity (Y2 EC₅₀ = 0.5 nM)

Key Insights :

  • C-terminal modifications (e.g., deamidation, truncation) disproportionately impair Y1 receptor binding, which relies heavily on the amidated C-terminus for activation .
  • Alanine substitutions at positions 13 and 27 enhance Y2 selectivity by disrupting interactions with Y1/Y5 extracellular loops .
  • Peptide YY shares NPY's receptor profile but exhibits distinct tissue distribution, primarily in the gastrointestinal tract .

Functional and Pharmacological Differences

Y1 Receptor Signaling :
  • Native NPY potently activates Y1, linked to vasoconstriction and anxiety modulation .
  • Desamido-NPY shows >100-fold lower Y1 activity, making it a tool to dissect Y2/Y5-mediated effects in vivo .
Y2 Receptor Signaling :
  • Both desamido-NPY and [A13]-pNPY retain Y2 activity, suppressing neurotransmitter release in the hypothalamus and hippocampus .
Metabolic Stability :
  • Desamido-NPY exhibits reduced plasma stability compared to native NPY, limiting its therapeutic utility .
  • Synthetic analogues (e.g., Pfizer’s Y1 antagonists) incorporate non-peptide backbones to enhance stability and bioavailability .

Q & A

Q. What steps ensure reproducibility in studies investigating desamido-neuropeptide Y’s metabolic effects?

  • Methodological Answer : Document all protocols in adherence to ARRIVE guidelines. Share raw data and code repositories (e.g., GitHub) for transparency. Use internal replication cohorts and collaborate with independent labs for external validation. Report negative results to mitigate publication bias .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。